2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a fused pyrido[1,2-a]pyrimidine core. Key structural attributes include:
- Core structure: A pyrido[1,2-a]pyrimidine scaffold with a 4-oxo group at position 4 and a methyl group at position 7.
- Substituents: A sulfanyl group at position 2, substituted with a 4,6-dimethylpyrimidin-2-yl moiety, and a carbaldehyde group at position 3.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-9-5-4-6-20-13(9)19-14(12(8-21)15(20)22)23-16-17-10(2)7-11(3)18-16/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCBJGGGSMUFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)SC3=NC(=CC(=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring through a cyclization reaction.
Thioether Formation:
Pyrido[1,2-a]pyrimidine Ring Formation: The final step involves the formation of the pyrido[1,2-a]pyrimidine ring through a condensation reaction with appropriate aldehyde and amine derivatives
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically follows similar steps as described above, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The thioether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alkoxides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioethers.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Mechanism of Action : Compounds with similar structures have been shown to inhibit tumor growth by interfering with cellular processes such as DNA replication and cell division. The presence of the pyrimidine moiety enhances the ability to target specific enzymes involved in cancer progression.
- Case Study : A study demonstrated that derivatives of pyrido-pyrimidines exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .
-
Antimicrobial Properties
- Broad-Spectrum Activity : Research indicates that compounds similar to 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde possess antimicrobial properties against bacteria and fungi.
- Experimental Findings : In vitro assays revealed effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for use in treating infections .
-
Anti-inflammatory Effects
- Inflammation Modulation : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
- Research Evidence : Studies have shown that related compounds can reduce inflammation markers in animal models, suggesting a pathway for therapeutic applications in conditions like arthritis .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine ring or substituents on the sulfur atom can significantly influence its pharmacological properties.
| Modification | Effect on Activity |
|---|---|
| Methyl group on pyrimidine | Increases lipophilicity, enhancing cell membrane penetration |
| Sulfur substitution | Alters binding affinity to target proteins |
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares a common pyrido[1,2-a]pyrimidine backbone with several analogs, differing primarily in the substituent at position 2. Below is a comparative analysis based on structural, physicochemical, and biological
Structural and Physicochemical Comparison
Key Trends in Structure-Activity Relationships (SAR)
Polar vs. Lipophilic Substituents: Hydroxyethylamino (Analog 1) improves aqueous solubility but may reduce membrane permeability. Conversely, the dimethylpyrimidinyl sulfanyl group (Target) enhances lipophilicity, favoring CNS penetration.
Sulfur-Containing Groups : Both the sulfanyl (Target) and thiomorpholinyl (Analog 2) substituents may modulate electronic effects and metabolic stability.
Biological Activity
The compound 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a member of the pyrido[1,2-a]pyrimidine class, which exhibits a variety of biological activities. This article aims to explore its biological activity through recent research findings, case studies, and data tables summarizing its effects on different biological systems.
This compound has a complex structure that includes both pyrimidine and pyridine moieties. Its molecular formula is , with a molecular weight of approximately 280.33 g/mol. The presence of the sulfanyl group is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄OS |
| Molecular Weight | 280.33 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfanyl group enhances its reactivity with nucleophiles, while the pyrimidine and pyridine rings facilitate binding to biological receptors and enzymes. This interaction can modulate various signaling pathways, impacting cellular processes.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
In a study assessing the antimicrobial activity of related compounds, it was found that certain derivatives inhibited bacterial growth at micromolar concentrations (IC50 values ranging from 5 to 30 µM) against selected pathogens.
Anticancer Activity
Pyrido[1,2-a]pyrimidines have been investigated for their potential anticancer effects. A notable study demonstrated that compounds structurally related to this compound exhibited cytotoxic effects on several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer) cells . The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.
Inhibition of Human Leukocyte Elastase (HLE)
Human leukocyte elastase plays a crucial role in inflammatory diseases. Compounds similar to the one have been identified as potent inhibitors of HLE. For example, SSR69071 was shown to inhibit HLE with a Ki value of 0.0168 nM . This suggests that the compound may also possess anti-inflammatory properties by modulating elastase activity.
Case Studies
Several case studies have highlighted the biological impact of similar compounds:
- Study on Antimicrobial Efficacy : A series of pyrido[1,2-a]pyrimidine derivatives were tested against multidrug-resistant bacterial strains. The results showed significant inhibition at concentrations as low as 10 µg/mL.
- Anticancer Screening : In vitro assays revealed that specific derivatives induced apoptosis in cancer cells through caspase activation pathways. The IC50 values ranged from 5 to 15 µM across different cell lines.
- Inflammatory Response Modulation : In animal models, administration of related compounds significantly reduced paw edema induced by carrageenan and HLE, demonstrating their potential in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
